molecular formula C28H35NO4 B1665293 Asoprisnil CAS No. 199396-76-4

Asoprisnil

Cat. No.: B1665293
CAS No.: 199396-76-4
M. Wt: 449.6 g/mol
InChI Key: GJMNAFGEUJBOCE-MEQIQULJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asoprisnil is a novel, orally active selective progesterone receptor modulator (SPRM) that has been studied for its potential in managing symptomatic uterine leiomyomata (fibroids). It exhibits mixed progesterone agonist and antagonist activities, making it a unique compound in the field of gynecological therapeutics .

Mechanism of Action

Target of Action

Asoprisnil is a selective progesterone receptor modulator . Its primary target is the progesterone receptor (PR), which plays a crucial role in various progesterone target tissues .

Mode of Action

This compound exhibits mixed partial agonist/antagonist effects on the progesterone receptor . It interacts with both coactivators and corepressors via the ligand binding domain (LBD) of PR . This interaction results in differential recruitment of these factors compared to other compounds, leading to its unique biological effects .

Biochemical Pathways

This compound activates the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptotic pathway in cultured uterine leiomyoma cells . It increases the contents of TRAIL, Death Receptor (DR)4, and DR5 in a dose-dependent manner, leading to the cleavage of caspase-8, -7, and -3 . It also down-regulates X-linked chromosome-linked inhibitor of apoptosis protein levels .

Pharmacokinetics

It is known to be extensively metabolized in animal (mouse, rat, dog, guinea pig, and monkey) and human liver microsomes .

Result of Action

This compound inhibits proliferation and induces apoptosis in cultured uterine leiomyoma cells . It decreases the number of viable cells, the proliferating cell nuclear antigen (PCNA)-positive rate, and PCNA protein expression . It also increases the terminal deoxynucleotidyl transferase-mediated 2′-deoxyuridine 5′-triphosphate nick end labeling (TUNEL)-positive rate, cleaved caspase-3, and cleaved poly (adenosine 5′-diphosphate-ribose) polymerase expression, and decreases Bcl-2 protein expression .

Action Environment

The action of this compound is influenced by the presence of follicular phase estrogen concentrations . In the presence of these concentrations, this compound reduces uterine leiomyoma volume in a dose-dependent manner .

Biochemical Analysis

Biochemical Properties

Asoprisnil shows high specificity to the progesterone receptor (PR) in cell-free systems and transactivation assays . It exhibits PR-specific and tissue-selective effects in in vitro and animal models . This compound and its active metabolite J912 show high binding affinity for the PR, reduced binding affinities for glucocorticoid and androgen receptors, and no binding affinity for the estrogen receptor .

Cellular Effects

This compound has been shown to inhibit proliferation and induce apoptosis in cultured human uterine leiomyoma cells . It decreases the number of viable cultured cells, the PCNA-positive rate, and PCNA protein expression in cultured leiomyoma cells . This compound increases the TUNEL-positive rate, cleaved caspase-3, and cleaved poly (adenosine 5′-diphosphate-ribose) polymerase expression and decreases Bcl-2 protein expression in cultured leiomyoma cells .

Molecular Mechanism

This compound demonstrates antagonism, but not agonism, in a PR-B transfection assay and the T47D breast cancer cell alkaline phosphatase activity assay . Unlike RU486, NCoR binding to this compound-bound PR could be displaced with equal affinity by NCoR or TIF2 peptides . It weakly activates T47D cell gene expression of Sgk-1 and PPL and antagonizes P4-induced expression of both genes .

Temporal Effects in Laboratory Settings

This compound consistently prolonged the menstrual cycle at doses ≥10mg QD . The effects on luteal phase progesterone indicative of luteinization were inconsistent and lacked dose dependency .

Chemical Reactions Analysis

Asoprisnil undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated compounds .

Properties

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMNAFGEUJBOCE-MEQIQULJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904033
Record name Asoprisnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199396-76-4
Record name Asoprisnil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199396-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asoprisnil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asoprisnil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Asoprisnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASOPRISNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asoprisnil
Reactant of Route 2
Reactant of Route 2
Asoprisnil
Reactant of Route 3
Reactant of Route 3
Asoprisnil
Reactant of Route 4
Asoprisnil
Reactant of Route 5
Asoprisnil
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Asoprisnil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.